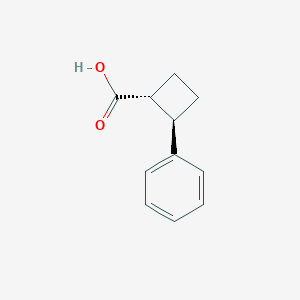

trans-2-Phenylcyclobutane-1-carboxylic acid

Description

Cyclobutane Ring Geometry and Strain Analysis

The cyclobutane core of trans-2-phenylcyclobutane-1-carboxylic acid exhibits substantial ring strain that fundamentally influences the compound's structural characteristics and reactivity profile. Cyclobutane systems are characterized by exceptionally high ring strain energies, with experimental determinations revealing strain energies of approximately 26.3-26.4 kcal/mol. This significant destabilization arises from the combination of angle strain and torsional strain that cannot be completely eliminated even through conformational adjustments.

The angle strain component stems from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral geometry of 109.5 degrees. In cyclobutane systems, the internal bond angles are constrained to approximately 88-90 degrees when the ring adopts its preferred puckered conformation. This 19-21 degree deviation from the ideal angle results in poor orbital overlap in the carbon-carbon sigma bonds, contributing significantly to the overall molecular instability. The magnitude of this angle strain represents a substantial energetic penalty, though it is somewhat less severe than that observed in cyclopropane systems where the deviation reaches 49.5 degrees.

Torsional strain constitutes the second major component of ring strain in the cyclobutane framework. Unlike the planar configuration that would maximize angle strain, cyclobutane adopts a puckered conformation to minimize torsional interactions between adjacent methylene groups. This puckering, characterized by a dihedral angle of approximately 20-30 degrees, prevents the complete eclipsing of hydrogen atoms that would occur in a planar arrangement. The equilibrium geometry represents a delicate balance between minimizing torsional strain through puckering while simultaneously managing the increased angle strain that results from further deviation from ideal bond angles.

The carbon-carbon bond lengths in cyclobutane systems are notably elongated compared to unstrained alkane systems, typically measuring 1.556-1.568 Å compared to the standard 1.54 Å found in acyclic alkanes. This bond elongation has been attributed to non-bonded repulsive interactions between carbon atoms across the ring, which become significant due to the constrained geometry. The extended bond lengths serve as an additional structural manifestation of the inherent strain within the four-membered ring system.

Stereochemical Configuration and Diastereomerism

The this compound adopts a specific stereochemical configuration designated as (1R,2R) in absolute stereochemical notation, representing one of two possible diastereomeric forms of this substituted cyclobutane derivative. The stereochemical relationship between the phenyl substituent at the 2-position and the carboxylic acid group at the 1-position creates distinct spatial arrangements that profoundly influence the compound's three-dimensional structure and resulting properties.

In the trans configuration, the phenyl group and carboxylic acid moiety occupy positions that place them on opposite faces of the cyclobutane ring when viewed in the context of the ring's puckered conformation. This arrangement contrasts markedly with the cis isomer, where both substituents are oriented toward the same face of the ring. The trans stereochemistry is maintained through the rigid cyclobutane framework, which prevents free rotation that might otherwise allow interconversion between stereoisomeric forms.

The diastereomeric relationship between cis and trans isomers results in fundamentally different physical and chemical properties despite identical molecular formulas and connectivity patterns. These differences manifest in various measurable parameters including melting points, solubility characteristics, spectroscopic signatures, and crystallographic parameters. The trans isomer typically exhibits distinct thermal stability characteristics compared to its cis counterpart, with the stereochemical arrangement influencing both the magnitude and direction of intramolecular interactions.

The absolute configuration assignment (1R,2R) for the trans isomer reflects the specific spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. This designation provides unambiguous identification of the stereoisomer and enables precise correlation with experimental observations and theoretical predictions. The stereochemical integrity of the trans configuration remains fixed under normal conditions due to the substantial energy barrier required for ring inversion or substituent migration in the constrained cyclobutane system.

Comparative Conformational Analysis with Cis Isomers

The conformational landscape of this compound differs substantially from that of its cis diastereomer, with these differences stemming from the distinct spatial relationships between the phenyl and carboxylic acid substituents. The trans configuration allows for more favorable intramolecular arrangements that minimize steric congestion while optimizing stabilizing interactions, whereas the cis isomer faces greater conformational constraints due to the proximity of both substituents on the same face of the ring.

In the trans isomer, the phenyl ring can adopt orientations that minimize unfavorable interactions with the carboxylic acid group while maintaining optimal overlap with the cyclobutane ring system. The trans arrangement permits greater conformational flexibility around the bond connecting the phenyl group to the cyclobutane ring, allowing the aromatic system to find energetically favorable orientations. This conformational freedom contributes to the overall stability of the trans isomer and influences its spectroscopic and crystallographic characteristics.

The cis isomer, by contrast, experiences significant steric hindrance between the phenyl ring and carboxylic acid functionality due to their positioning on the same face of the cyclobutane ring. This spatial congestion limits the available conformational space and forces both substituents into less optimal orientations to minimize unfavorable contacts. The resulting conformational strain adds to the inherent ring strain of the cyclobutane system, potentially making the cis isomer less thermodynamically stable than its trans counterpart.

Computational studies of cyclobutane systems have revealed that ring-puckering motions couple significantly with substituent orientations, creating complex potential energy surfaces that govern conformational preferences. The trans configuration benefits from this coupling by allowing the ring puckering to complement the optimal positioning of substituents, while the cis arrangement may experience conflicting conformational demands that cannot be simultaneously satisfied.

X-ray Crystallographic Characterization

X-ray crystallographic analysis of this compound provides definitive structural information that confirms theoretical predictions and enables precise determination of molecular geometry parameters. Crystallographic studies of related phenylcycloalkane carboxylic acids have established important precedents for understanding the solid-state organization and hydrogen bonding patterns characteristic of these compounds.

The crystallographic analysis reveals key geometric parameters including precise bond lengths, bond angles, and dihedral angles that characterize the molecular structure. The cyclobutane ring adopts its characteristic puckered conformation in the solid state, with specific puckering angles that can be quantitatively determined from the diffraction data. These measurements provide experimental validation of theoretical calculations regarding ring strain and conformational preferences.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement of this compound. The carboxylic acid functionality typically engages in cyclic dimer formation through dual hydrogen bonds between adjacent molecules, creating characteristic ring motifs that stabilize the crystal structure. These hydrogen bonding interactions influence not only the crystal packing but also potentially affect the molecular conformation through cooperative effects.

The crystallographic unit cell parameters, space group symmetry, and molecular packing efficiency provide insights into the energetic factors governing solid-state organization. The trans stereochemistry influences these crystallographic characteristics by determining the molecular shape and the available sites for intermolecular interactions. Comparison with the crystallographic data of related compounds, including cis isomers and other substituted cyclobutane derivatives, enables systematic understanding of structure-property relationships in this class of compounds.

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUABLWSVGNGV-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photodimerization of Cinnamic Acid Derivatives

One efficient and selective method involves the photodimerization of 5-arylpenta-2,4-dienoic acids (vinylogous cinnamic acids) under template-directed conditions. This method allows the formation of cyclobutane rings with control over stereochemistry.

-

- Photodimerization yields are high (~98% for intermediate esters).

- Hydrolysis step yields the acid in about 98% purity.

- The process is scalable and provides stereoselective access to the trans isomer.

Lewis Acid Catalyzed Annulation Reactions

Recent advances have demonstrated the use of Lewis acid-catalyzed [4+2] annulation reactions involving bicyclobutanes and dienol ethers to construct bicyclo[4.1.1]octane frameworks, which can be adapted for cyclobutane carboxylic acid derivatives.

-

- Synthesis of bicyclobutane ketones followed by annulation with dienol ethers under Lewis acid catalysis.

- Optimization of reaction conditions (temperature, solvent, catalyst loading) leads to selective formation of cyclobutane derivatives.

- Post-reaction modifications enable introduction of carboxylic acid groups.

-

- High regio- and stereoselectivity.

- Mild reaction conditions.

- Potential for diverse functional group tolerance.

Data:

Atom Transfer Radical Addition (ATRA) and Subsequent Cyclization

Although primarily applied to cyclopropane derivatives, the ATRA methodology with trihaloacetic acid derivatives and terminal olefins can be adapted for cyclobutane carboxylic acids.

-

- Copper(I) salts combined with amines in DMSO have been optimized to enhance yields and selectivity.

- Reaction conditions are mild, with reduced temperatures and shorter reaction times.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

-

- The use of Cu(I) salt/amine/DMSO catalytic systems lowers reaction temperatures and times while increasing yields.

- Stronger bases lead to side reactions (e.g., epoxide formation), while milder bases like DBU favor desired product formation.

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Nitro, halogenated, or sulfonated derivatives

Scientific Research Applications

Pharmacological Applications

Hypotensive Activity

Research indicates that derivatives of trans-2-phenylcyclobutane-1-carboxylic acid exhibit hypotensive effects. Specifically, 1-amino derivatives of phenylcyclobutane carboxylic acids have been shown to possess significant hypotensive activity, suggesting potential use in treating hypertension . The mechanism of action may involve modulation of vascular tone through interaction with specific receptors or pathways.

Neuropharmacological Research

Compounds derived from this compound have been investigated for their neuropharmacological properties. For instance, studies on related piperazine derivatives show that they can act as mixed dopamine D2/D4 receptor antagonists, which may have implications for developing antipsychotic medications . This highlights the compound's potential role in addressing psychiatric disorders.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the generation of various derivatives through functional group transformations. For example, it can be utilized to synthesize more complex molecules such as piperazines and other cyclic compounds, which are important in medicinal chemistry .

Reactivity and Derivative Formation

The carboxylic acid functional group in this compound enables it to participate in numerous chemical reactions, including esterification and amidation. These reactions can yield esters or amides that may exhibit enhanced biological activity or serve as intermediates in further synthetic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Benzylcyclobutane-1-carboxylic Acid (CAS 114672-02-5)

- Structure : Benzyl substituent at the 1-position instead of phenyl at the 2-position.

trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid (CAS 1212272-03-1)

- Structure: Features a benzyloxycarbonyl (Cbz) amino group at the 2-position.

- Properties: Molecular formula C₁₃H₁₅NO₄; stereochemically defined as (1R,2R). The Cbz group enhances stability in peptide synthesis, contrasting with the phenyl group’s role in π-π interactions. This compound is a biochemical reagent, emphasizing its role in controlled synthetic applications .

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid

- Structure : Halogenated phenyl group (Cl, F) at the 2-position.

- Properties: Electron-withdrawing substituents increase the carboxylic acid’s acidity (pKa reduction) and may enhance bioactivity. Safety data are unavailable, highlighting a gap in hazard assessment compared to non-halogenated analogs .

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (CAS 1899832-83-7)

- Structure : tert-Butoxy group at the 3-position.

- Its applications span pharmaceuticals and material science, suggesting versatility in research .

Physical and Chemical Properties

Biological Activity

trans-2-Phenylcyclobutane-1-carboxylic acid (CAS: 107841-64-5) is a compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Research indicates that this compound has shown inhibitory activity against various biological targets. Notably, it was identified as a potential inhibitor of Mycobacterium tuberculosis, demonstrating significant antimicrobial properties. In a high-throughput screening study, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) below 20 µM, with some analogs reaching MIC values as low as 6.9 µM .

Biological Activity Data

| Activity | MIC (µM) | Selectivity Index (SI) | Remarks |

|---|---|---|---|

| Mycobacterium tuberculosis | <20 | High | Effective against resistant strains |

| Cytotoxicity against HepG2 cells | >40 | Favorable | Low cytotoxicity observed |

This table summarizes the antimicrobial activity and cytotoxicity of this compound, indicating its potential as a therapeutic agent with low toxicity to human liver cells.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Scientific Reports evaluated a library of compounds for their ability to inhibit Mycobacterium tuberculosis. Among the hits, phenylcyclobutane derivatives, including this compound, showed promising results with MIC values significantly lower than many existing treatments . -

Structure-Activity Relationship (SAR) Analysis :

Researchers conducted SAR studies to optimize the activity of phenylcyclobutane derivatives. Modifications at specific positions on the cyclobutane ring led to increased potency and selectivity against M. tuberculosis, highlighting the importance of structural features in enhancing biological activity . -

Toxicological Assessment :

In vitro studies on HepG2 cells indicated that this compound possesses a favorable safety profile, with IC20 values exceeding 40 µM. This suggests that the compound may be a candidate for further development as an anti-tubercular agent without significant hepatotoxicity .

Q & A

Q. How should researchers reconcile discrepancies in reported toxicity profiles of cyclobutane carboxylic acids?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets (e.g., conflicting classifications in ).

- In Vitro Testing**: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.

- Read-Across Analysis : Use QSAR models to predict toxicity based on structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.